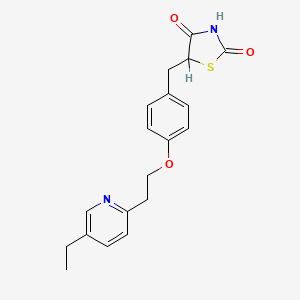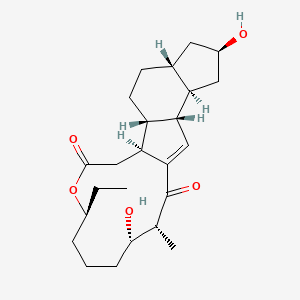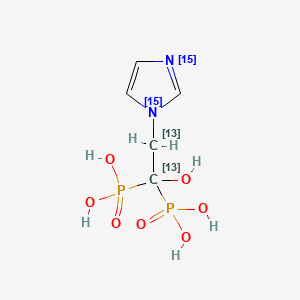
(1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid is a stable isotope-labeled derivative of zoledronic acid, a nitrogen-containing bisphosphonate. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of zoledronic acid. The compound is characterized by the incorporation of two nitrogen-15 and two carbon-13 isotopes, which makes it useful for tracing and analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid typically involves the bis-phosphonation of 2-(1H-imidazol-1-yl)acetic acid. The process begins with the synthesis of imidazole acetic acid, which is then subjected to phosphonation using phosphorous acid and phosphorus trichloride. The reaction is carried out under controlled conditions, typically at elevated temperatures (70-75°C) to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows a similar multi-step process but on a larger scale. The key steps include the synthesis of imidazole acetic acid, its conversion to the hydrochloride form, and subsequent phosphonation. The final product is purified through crystallization and other standard purification techniques to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
(1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to study the stability and reactivity of the compound.
Substitution: The imidazole ring allows for substitution reactions, which can be used to modify the compound for various applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
(1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior and properties of bisphosphonates.
Biology: Employed in cellular studies to understand the uptake and metabolism of bisphosphonates in biological systems.
Medicine: Utilized in pharmacokinetic studies to trace the distribution and elimination of zoledronic acid in the body.
Industry: Applied in the development of new bisphosphonate drugs and in quality control processes for existing medications
Mechanism of Action
(1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid, like its parent compound zoledronic acid, inhibits bone resorption by targeting osteoclasts. The compound binds to hydroxyapatite in bone, where it is taken up by osteoclasts during bone resorption. Inside the osteoclasts, it inhibits the mevalonate pathway by targeting farnesyl diphosphate synthase, leading to reduced prenylation of small GTPase signaling proteins. This results in the inhibition of osteoclast activity and induces apoptosis, thereby reducing bone resorption .
Comparison with Similar Compounds
(1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid is unique due to its stable isotope labeling, which allows for detailed analytical studies. Similar compounds include:
Ibandronic Acid: Another nitrogen-containing bisphosphonate used to treat osteoporosis.
Risedronic Acid: A bisphosphonate with a similar mechanism of action but different pharmacokinetic properties.
Alendronic Acid: A widely used bisphosphonate for the treatment of bone diseases, with a different side chain structure.
These compounds share a common mechanism of action but differ in their pharmacokinetics, potency, and specific clinical applications.
Properties
IUPAC Name |
(1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O7P2/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14)/i3+1,5+1,6+1,7+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRASPMIURGNCCH-LAWBUZBNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[15N](C=[15N]1)[13CH2][13C](O)(P(=O)(O)O)P(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O7P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
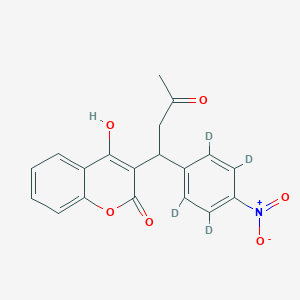



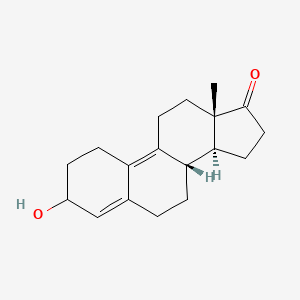
![5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione](/img/new.no-structure.jpg)

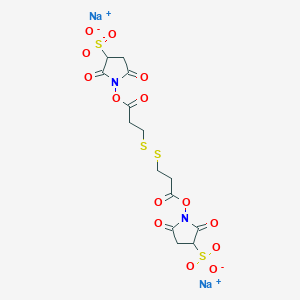
![5-[3-Ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B1140517.png)

